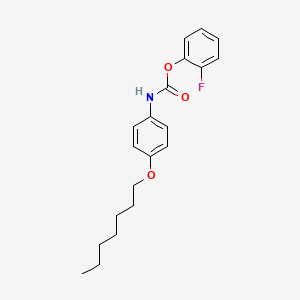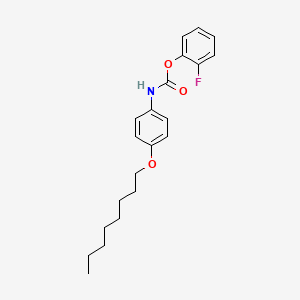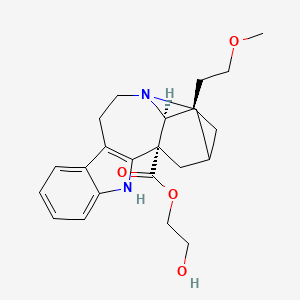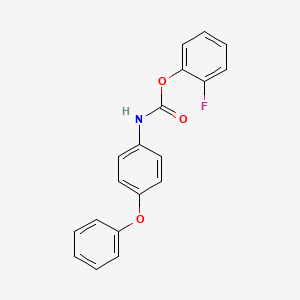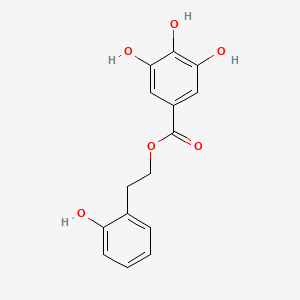
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound that has garnered interest due to its potential biological activities. It is synthesized from Rhodiola crenulata and exhibits significant inhibitory effects on enzymes such as sucrase and maltase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the reaction of 4-(2-hydroxyethyl)phenol with benzyl bromide in the presence of potassium carbonate in ethanol . The reaction conditions are typically mild, and the product is purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate has several scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Industry: The compound’s antioxidant properties make it useful in the food and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves its binding to the active sites of enzymes such as sucrase and maltase. Molecular docking studies have shown that the compound forms hydrogen bonds with specific amino acid residues in the enzyme active sites, leading to competitive inhibition . This inhibition delays starch digestion and decreases the rate of glucose absorption, thereby managing hyperglycemia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Voglibose: Another α-glucosidase inhibitor used in managing diabetes.
Acarbose: A well-known α-glucosidase inhibitor with similar applications.
Uniqueness
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is unique due to its higher potency in inhibiting sucrase and maltase compared to voglibose and acarbose . Its natural origin from Rhodiola crenulata also adds to its distinctiveness.
Propriétés
Formule moléculaire |
C15H14O6 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O6/c16-11-4-2-1-3-9(11)5-6-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-4,7-8,16-19H,5-6H2 |
Clé InChI |
BFCLPURLRKZMCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



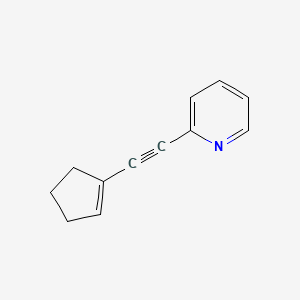
![2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10841679.png)
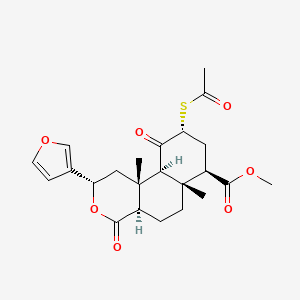
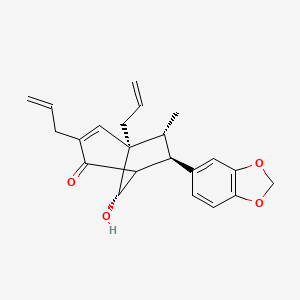
![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)

